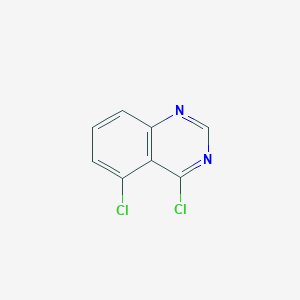

4,5-Dichloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZEWAQRDIOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289756 | |

| Record name | 4,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-55-2 | |

| Record name | 4,5-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2148-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63434 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2148-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Formation Mechanism of 4,5-Dichloroquinazoline

This guide provides a detailed exploration of the synthetic pathway and underlying reaction mechanisms for the formation of this compound, a key heterocyclic intermediate in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes established chemical principles with practical, field-proven insights to offer a comprehensive understanding of this critical transformation.

Quinazoline and its derivatives are classified as "privileged structures" in medicinal chemistry, owing to their ability to bind to a wide range of biological targets with high affinity.[1] This structural motif is central to numerous approved therapeutics, particularly in oncology, where anilinoquinazolines have proven to be potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2] The compound this compound serves as a highly versatile precursor, with its two chlorine atoms acting as regioselectively addressable sites for nucleophilic aromatic substitution (SNAr).[3][4] This allows for the systematic and modular construction of compound libraries, making a thorough understanding of its synthesis paramount for drug development programs.

The most robust and industrially scalable synthesis of this compound proceeds via a two-step sequence:

-

Cyclocondensation: Formation of the core quinazolinone ring system from a readily available anthranilic acid derivative.

-

Aromatic Chlorination: Conversion of the resulting quinazolinone to the target dichloro-product using a potent chlorinating agent.

This guide will dissect the mechanistic intricacies of each step, providing both theoretical grounding and a validated experimental protocol.

Part 1: The Core Directive - Mechanistic Elucidation

Step 1: Cyclocondensation to form 5-Chloro-4(3H)-quinazolinone

The foundational step in this synthesis is the construction of the heterocyclic core. The most common and atom-economical approach is a variation of the Niementowski quinazolinone synthesis, which involves the cyclocondensation of an anthranilic acid derivative with formamide.[5][6] In this specific case, the synthesis commences with 2-amino-6-chlorobenzoic acid.

Causality and Mechanistic Insights:

The reaction is typically performed by heating 2-amino-6-chlorobenzoic acid in an excess of formamide. Formamide serves a triple role: it is the reactant that provides the C2 carbon of the quinazoline ring, it acts as the solvent, and it serves as a dehydrating agent at high temperatures.[5]

The mechanism proceeds as follows:

-

Amide Formation: The initial step is a nucleophilic acyl substitution where the amino group of 2-amino-6-chlorobenzoic acid attacks the carbonyl carbon of formamide. This is followed by the elimination of ammonia to form N-(2-carboxy-3-chlorophenyl)formamide.

-

Intramolecular Cyclization: Under thermal conditions, the formamide-derived nitrogen atom performs an intramolecular nucleophilic attack on the carboxylic acid carbon.

-

Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the stable, aromatic 5-chloro-4(3H)-quinazolinone. This final dehydration step is the thermodynamic driving force for the reaction.

Caption: Mechanism of 5-Chloro-4(3H)-quinazolinone formation.

Step 2: Chlorination of 5-Chloro-4(3H)-quinazolinone

The conversion of the 4-oxo functionality of the quinazolinone to a chloro group is a critical transformation that activates the C4 position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step due to its high efficacy and reliability.[7][8][9]

Causality and Mechanistic Insights:

The reaction involves heating the 5-chloro-4(3H)-quinazolinone in excess POCl₃. The quinazolinone exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol/hydroxyl) forms. It is the lactim tautomer, 5-chloro-quinazolin-4-ol, that is reactive towards POCl₃.

The mechanism is understood to proceed via two key stages:

-

Phosphorylation (Activation): The hydroxyl group of the lactim tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A chloride ion is displaced, forming a dichlorophosphate ester intermediate. This step is crucial as it converts the poor leaving group (-OH) into an excellent leaving group (a dichlorophosphate moiety).[9]

-

Nucleophilic Displacement: A chloride ion (released in the first step or from another molecule of POCl₃) then acts as a nucleophile, attacking the now highly electrophilic C4 carbon of the quinazoline ring. This results in the displacement of the dichlorophosphate group and formation of the final this compound product.[10]

The use of excess POCl₃ serves as both the reagent and the solvent, ensuring the reaction goes to completion.

Caption: Mechanism of chlorination using Phosphorus Oxychloride.

Part 2: Field-Proven Experimental Protocol

This section details a self-validating, step-by-step methodology for the synthesis of this compound, synthesized from reliable, analogous procedures reported in the literature.[8][11]

Overall Experimental Workflow

Caption: High-level workflow for this compound synthesis.

Data Presentation: Reagents and Conditions

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (Typical) |

| A | 2-Amino-6-chlorobenzoic Acid (1.0 eq) | Formamide (10-15 eq) | Formamide | 160 °C | 4 h | 80-90% |

| B | 5-Chloro-4(3H)-quinazolinone (1.0 eq) | POCl₃ (10 eq) | POCl₃ | 110 °C (reflux) | 3 h | 90-95% |

Detailed Methodologies

Step A: Synthesis of 5-Chloro-4(3H)-quinazolinone

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq).

-

Cyclocondensation: Heat the reaction mixture in an oil bath to 160 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual formamide, then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 5-chloro-4(3H)-quinazolinone as an off-white solid. The product is typically of sufficient purity for the next step without further purification.

Step B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl₃ fumes), place the 5-chloro-4(3H)-quinazolinone (1.0 eq) from the previous step.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10 eq) to the flask. Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid will gradually dissolve as the reaction proceeds.[8]

-

Workup and Isolation: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Trustworthiness Check (Self-Validating System): To ensure complete removal of residual POCl₃, which can interfere with subsequent reactions, perform an azeotropic distillation. Add toluene to the flask and concentrate under vacuum. Repeat this process three times.[8] This is a critical step for ensuring the purity and stability of the final product.

-

The resulting residue is the desired this compound, which should solidify upon cooling. It can be recrystallized from a suitable solvent like hexanes or ethanol if higher purity is required.

Conclusion

The formation of this compound is a well-established, two-step synthetic sequence that relies on fundamental principles of organic chemistry. The initial Niementowski-type cyclocondensation efficiently constructs the core heterocyclic scaffold, while the subsequent chlorination with phosphorus oxychloride activates the C4 position for further functionalization. The key to a successful synthesis lies in understanding the underlying mechanisms—specifically, the role of the lactim tautomer and the activation via phosphorylation. The provided protocol, which incorporates a critical azeotropic workup, represents a robust and reliable method for producing this valuable intermediate, empowering researchers in the development of next-generation therapeutics.

References

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. researchgate.net [researchgate.net]

- 8. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy 2,4-Dichloroquinazoline-6-carbonitrile (EVT-356374) | 150449-98-2 [evitachem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dichloroquinazoline

Preamble: Navigating the Spectroscopic Landscape of a Niche Quinazoline Isomer

In the realm of heterocyclic chemistry, quinazoline and its derivatives stand as a cornerstone scaffold for the development of a myriad of therapeutic agents. Their versatile biological activities have rendered them subjects of intense research in medicinal chemistry and drug discovery. The precise structural elucidation of these molecules is paramount, and for this, a triad of analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—remains the gold standard.

This guide focuses on a specific, less-documented isomer: 4,5-dichloroquinazoline (CAS No. 2148-55-2). While many quinazoline derivatives are extensively characterized in scientific literature, a comprehensive, publicly accessible portfolio of experimental spectroscopic data for this compound is notably scarce. This document, therefore, adopts a dual approach. Firstly, it provides a robust theoretical framework, predicting the spectroscopic signatures of this molecule based on first principles and extensive experience with related structures. Secondly, it outlines the standardized, field-proven protocols for acquiring such data, ensuring a self-validating system for researchers who may synthesize or isolate this compound. This predictive analysis serves as a valuable benchmark for scientists and drug development professionals, enabling them to anticipate, identify, and interpret the spectral characteristics of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Fingerprint and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄Cl₂N₂), the mass spectrum would provide unambiguous confirmation of its identity.

Predicted Mass Spectrum and Isotopic Pattern

The molecular weight of this compound is 199.04 g/mol . In a mass spectrum, we would expect to observe a cluster of peaks for the molecular ion [M]⁺ due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

[M]⁺ Peak: The base molecular ion peak, corresponding to the molecule with two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂), would appear at m/z = 198.

-

[M+2]⁺ Peak: The peak for a molecule containing one ³⁵Cl and one ³⁷Cl atom would be at m/z = 200.

-

[M+4]⁺ Peak: The peak for a molecule with two ³⁷Cl atoms would be at m/z = 202.

The relative intensities of these peaks are highly characteristic for a dichlorinated compound, following an approximate ratio of 9:6:1 . This distinctive pattern is a powerful diagnostic tool.

| Ion | m/z (Calculated) | Predicted Relative Abundance |

| [M]⁺ | 198 | 100% (Reference) |

| [M+2]⁺ | 200 | ~66% |

| [M+4]⁺ | 202 | ~11% |

Predicted Fragmentation Pathway

Electron Ionization (EI) MS would induce fragmentation, providing structural insights. A plausible fragmentation pathway would involve the sequential loss of chlorine atoms and cleavage of the pyrimidine ring.

Caption: Predicted EI-MS fragmentation of this compound.

The primary fragmentation would likely be the loss of a chlorine radical to form a more stable cation at m/z 163/165. Subsequent loss of the second chlorine atom would yield an ion at m/z 128. Further fragmentation could involve the loss of HCN from the pyrimidine ring, a common fragmentation pattern for nitrogen-containing heterocycles.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Ionization: Employ Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental formula. Analyze the isotopic pattern to confirm the presence of two chlorine atoms. Correlate the observed fragment ions with the predicted fragmentation pathway.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.

Predicted IR Absorption Bands

The structure of this compound is dominated by an aromatic system. Key predicted absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 1620-1580 | C=N stretch (quinazoline ring) | Medium to Strong |

| 1580-1450 | Aromatic C=C ring stretch | Medium to Strong |

| 1250-1000 | In-plane C-H bending | Medium |

| 900-675 | Out-of-plane C-H bending | Strong |

| 850-550 | C-Cl stretch | Strong |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the 4,5-dichloro substitution pattern, making it a valuable tool for distinguishing it from other isomers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations as outlined in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The this compound molecule has four aromatic protons. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the two chlorine atoms and the two nitrogen atoms.

-

H-2: This proton is situated between two nitrogen atoms, which strongly deshield it, pushing its chemical shift significantly downfield. It will appear as a singlet.

-

H-6, H-7, H-8: These three protons form a coupled system on the benzene ring. The chlorine at position 5 will have a strong influence on the chemical shift of the ortho proton (H-6).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 9.0 - 9.2 | s (singlet) | - |

| H-8 | 8.0 - 8.2 | d (doublet) | J(H8-H7) ≈ 7-9 |

| H-7 | 7.8 - 8.0 | t (triplet) | J(H7-H8) ≈ 7-9, J(H7-H6) ≈ 7-9 |

| H-6 | 7.6 - 7.8 | d (doublet) | J(H6-H7) ≈ 7-9 |

Predicted ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N) and their position within the aromatic system.

| Carbon | Predicted δ (ppm) | Notes |

| C-2 | 155 - 158 | Between two N atoms, deshielded. |

| C-4 | 158 - 162 | Attached to Cl and N, highly deshielded. |

| C-5 | 135 - 138 | Attached to Cl. |

| C-6 | 125 - 128 | Aromatic CH. |

| C-7 | 130 - 134 | Aromatic CH. |

| C-8 | 128 - 131 | Aromatic CH. |

| C-4a | 120 - 124 | Bridgehead carbon. |

| C-8a | 150 - 153 | Bridgehead carbon adjacent to N. |

Experimental Workflow for NMR Spectroscopy

Caption: Standard workflow for NMR analysis of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the proton signals, determine their multiplicities and coupling constants, and assign all signals to the corresponding nuclei in the molecule.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a confident prediction of its key spectral features. The characteristic 9:6:1 isotopic cluster in the mass spectrum, the aromatic and C-Cl vibrations in the IR spectrum, and the distinct downfield singlet and coupled aromatic system in the ¹H NMR spectrum would collectively serve as a robust analytical signature for this molecule. This guide provides a predictive blueprint and the necessary experimental protocols for researchers to confidently identify and characterize this compound, facilitating its potential application in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments of 4,5-Dichloroquinazoline

Abstract

Quinazoline scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural elucidation of novel quinazoline derivatives is paramount for advancing drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4,5-dichloroquinazoline. In the absence of directly published experimental data for this specific isomer, this document leverages fundamental NMR principles and draws upon spectral data from structurally analogous compounds to construct a robust predictive framework. It is designed to serve as a practical resource for researchers, enabling them to anticipate, acquire, and accurately interpret the NMR spectra of this compound and related derivatives.

Introduction: The Quinazoline Scaffold and the Role of NMR

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug development. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the ability to confirm the precise regiochemistry of substituents is a critical step in the synthetic and medicinal chemistry workflow.

NMR spectroscopy provides an unparalleled view into the electronic environment of each hydrogen and carbon atom within a molecule. By analyzing chemical shifts (δ), scalar (J) couplings, and through-space correlations, one can piece together the complete molecular puzzle. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the predicted assignments based on the powerful electronic effects exerted by the chlorine and nitrogen atoms.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR assignments, the standard IUPAC numbering system for the quinazoline core is employed. The structure of this compound is presented below, with each unique proton and carbon position labeled.

Figure 1: Molecular structure and atom numbering of this compound.

Theoretical Principles and Predictive Analysis

The chemical shifts in NMR are governed by the local electron density around a nucleus. Electron-withdrawing groups (EWGs) decrease this density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) "shield" the nucleus, shifting its signal upfield.

In this compound, we have several key influences:

-

Nitrogen Atoms: As electronegative atoms, the two nitrogens in the pyrimidine ring act as strong EWGs, significantly deshielding adjacent protons and carbons (e.g., H2, C2, C4, C8a).

-

Chlorine Atoms: The chlorine atoms are also potent EWGs through induction. They will strongly deshield the carbons to which they are attached (C4, C5) and, to a lesser extent, adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has four aromatic protons (H2, H6, H7, H8), each in a unique electronic environment. Therefore, four distinct signals are expected.

-

H2: This proton is situated between two electron-withdrawing nitrogen atoms. This environment causes extreme deshielding, and its signal is expected to appear far downfield, likely above 9.0 ppm. As it has no adjacent protons, it will be a sharp singlet (s). This is a characteristic feature of the quinazoline H2 proton.[1]

-

H6, H7, and H8: These three protons on the benzene ring form a coupled spin system.

-

H8: This proton is ortho to the C8a-N1 bridge and will be significantly deshielded. It is coupled only to H7, and thus should appear as a doublet (d).

-

H6: This proton is ortho to the C5-Cl bond. The electron-withdrawing effect of the chlorine atom will cause a downfield shift. It is coupled only to H7, so it should also appear as a doublet (d).

-

H7: This proton is coupled to both H6 and H8. It will therefore appear as a triplet (t) or, more accurately, a doublet of doublets (dd), depending on the relative magnitudes of the coupling constants (JH6-H7 and JH7-H8).

-

Based on data from analogous structures like 4,7-dichloro-6-nitroquinazoline, where protons on a substituted benzene ring are observed, we can anticipate the chemical shifts for this ABC system to be in the range of 7.5-8.5 ppm.[1][3]

Predicted ¹³C NMR Spectrum

This compound has 8 unique carbon atoms, leading to 8 expected signals in the proton-decoupled ¹³C NMR spectrum.

-

Carbons bonded to Heteroatoms:

-

C4 and C5: These carbons are directly attached to chlorine, a strong EWG. Their signals will be significantly downfield. C4 is also part of the pyrimidine ring, further increasing its deshielding. We can predict C4 to be one of the most downfield signals in the spectrum.

-

C2 and C8a: These carbons are adjacent to nitrogen atoms and will also be strongly deshielded. C2, being bonded to two nitrogens (in an imine-like fashion), will likely be in the 155-165 ppm region.[1]

-

-

Quaternary Carbons:

-

C4a and C8a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by both rings and the adjacent heteroatoms.

-

-

Protonated Carbons:

-

C6, C7, C8: The chemical shifts of these carbons will be influenced by their position relative to the chlorine at C5 and the fused pyrimidine ring. We can predict C6 and C8 to be more deshielded than C7.

-

Recommended Experimental Protocol for Spectral Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient for all standard 1D and 2D experiments on a modern NMR spectrometer.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Step 2: 1D NMR Experiments

-

¹H NMR:

-

Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Ensure the spectral width covers the entire expected range (e.g., 0-12 ppm).

-

Integrate all signals and analyze the chemical shifts and coupling patterns.

-

-

¹³C{¹H} NMR:

-

Acquire a proton-decoupled carbon spectrum. This experiment typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

This spectrum will provide the chemical shifts of all unique carbon atoms.

-

Step 3: 2D NMR Experiments for Unambiguous Assignment To definitively connect protons and carbons and confirm the structure, the following 2D experiments are crucial:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will clearly show the correlation between H6-H7 and H7-H8, confirming their connectivity in the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It will provide unambiguous correlations for the C6-H6, C7-H7, C8-H8, and C2-H2 pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is critical for assigning quaternary carbons and piecing together the molecular fragments. For example, H2 should show a correlation to C4, and H8 should show correlations to C4a and C7.

Logical Workflow for Spectral Assignment

The process of assigning the NMR spectra of this compound should follow a logical, self-validating sequence. The following workflow ensures that each piece of data is used to build upon and confirm previous assignments.

Figure 2: Recommended workflow for the complete NMR assignment of this compound.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are based on the theoretical principles discussed and analogies to similar chlorinated quinazoline structures found in the literature.[1][3]

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale / Key HMBC Correlations |

| H2 | ¹H | 9.1 - 9.4 | s (singlet) | Deshielded by two N atoms. Correlates to C4, C8a. |

| H8 | ¹H | 8.2 - 8.5 | d (doublet) | Deshielded by N1. Correlates to C4a, C7. |

| H6 | ¹H | 7.9 - 8.2 | d (doublet) | Deshielded by C5-Cl. Correlates to C4a, C5, C7. |

| H7 | ¹H | 7.6 - 7.9 | t or dd | Coupled to H6 and H8. Correlates to C5, C8a. |

| C2 | ¹³C | 158 - 162 | C | Between two N atoms. Correlates to H2. |

| C4 | ¹³C | 160 - 164 | C | Attached to Cl, part of pyrimidine ring. Correlates to H2. |

| C8a | ¹³C | 150 - 154 | C | Bridgehead carbon next to N1. Correlates to H2, H7, H8. |

| C5 | ¹³C | 135 - 140 | C | Attached to Cl. Correlates to H6, H7. |

| C7 | ¹³C | 133 - 137 | CH | Correlates to H6, H8. |

| C6 | ¹³C | 128 - 132 | CH | Correlates to H8. |

| C8 | ¹³C | 125 - 129 | CH | Correlates to H6. |

| C4a | ¹³C | 120 - 124 | C | Bridgehead carbon. Correlates to H2, H6, H8. |

Note: Chemical shifts are highly dependent on the solvent used. Values are estimated for CDCl₃ or DMSO-d₆.

Conclusion

References

A Technical Guide to the Crystal Structure Analysis of 4,5-Dichloroquinazoline: From Synthesis to Structural Insights

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The specific substitution pattern of functional groups, such as halogens, on the quinazoline core profoundly influences its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth, technical walkthrough of the methodologies required for the definitive structural elucidation of 4,5-dichloroquinazoline via single-crystal X-ray diffraction (SCXRD). We will detail a proposed synthetic pathway, explore robust crystallization strategies, outline the complete SCXRD workflow from data collection to refinement, and discuss the critical implications of the resulting high-resolution structural data for drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to apply crystallographic techniques to understand and engineer complex molecular architectures.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, prized for their ability to interact with a wide range of biological targets.[1] This is exemplified by their successful application in the development of tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][4] The introduction of chlorine atoms at the 4 and 5 positions of the quinazoline ring is anticipated to modulate the molecule's electronic profile, lipophilicity, and potential for intermolecular interactions such as halogen bonding.

Definitive knowledge of the three-dimensional atomic arrangement, provided exclusively by SCXRD, is paramount.[5] This structural blueprint allows for a rational understanding of structure-activity relationships (SAR), facilitates computational modeling and docking studies, and provides a foundational basis for intellectual property claims.

Proposed Synthesis and Material Preparation

While a specific, validated synthesis for this compound is not widely documented in readily available literature, a plausible and robust synthetic route can be designed based on established quinazoline chemistry. The most common approach involves the chlorination of a quinazolinone precursor.

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 5-Chloroquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid (1 equivalent) with formamide (10-15 equivalents).

-

Thermal Cyclization: Heat the mixture to 160 °C and maintain under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Cool the reaction mixture to approximately 80 °C and carefully add deionized water to precipitate the product. Further cool the mixture to below 5 °C in an ice bath to maximize precipitation.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual formamide, and dry under vacuum at 60 °C. The product, 5-chloroquinazolin-4(3H)-one, is typically obtained as a solid and can be used in the next step without further purification if purity is deemed sufficient by NMR or LC-MS.

Step B: Chlorination to this compound

-

Reaction Setup: In a screw-cap vial or a flask protected by a drying tube, suspend the 5-chloroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

-

Thermal Chlorination: Heat the mixture to 100 °C for 2-4 hours. The suspension should dissolve as the reaction progresses, forming a clear solution.[6]

-

Removal of Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: Co-evaporate the residue with toluene (3x) to azeotropically remove any remaining traces of SOCl₂. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[5][7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several methods should be screened in parallel to maximize the chances of success.

Prerequisite: Solubility Screening

Before attempting crystallization, perform a qualitative solubility test of the purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify solvents in which the compound is sparingly soluble or moderately soluble.[8]

Common Crystallization Techniques

-

Slow Evaporation: This is the simplest method.[8]

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

-

-

Vapor Diffusion: This technique is highly effective for small amounts of material.[9]

-

Dissolve the compound in a small volume of a relatively low-boiling-point solvent in which it is readily soluble (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar that contains a larger volume of an "anti-solvent"—a higher-boiling-point solvent in which the compound is poorly soluble (e.g., hexane).

-

Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.

-

-

Solvent Layering (Liquid-Liquid Diffusion):

-

Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense, miscible anti-solvent (e.g., methanol or hexane) on top of this solution, minimizing mixing at the interface.

-

Crystals will form at the interface as the solvents slowly mix. Do not disturb the vessel during this process.[8]

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive analytical technique for determining the precise three-dimensional structure of a molecule.[10] The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Overall workflow from synthesis to final structural analysis.

Protocol 2: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer.

-

Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process, determining the unit cell, crystal system, and an optimal data collection strategy.

-

Data Reduction: The raw diffraction data are processed to integrate the intensities of each reflection, correct for experimental factors (like absorption), and generate a reflection file.

-

Structure Solution: The phase problem is solved using computational methods, typically "direct methods" or Patterson methods, which generate an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structural model is validated using metrics like R-factors (R1, wR2) and Goodness-of-Fit (GooF). A final Crystallographic Information File (CIF) is generated.

Analysis of Crystallographic Data

The final refined structure provides a wealth of information. As no published structure for this compound is available, the following table presents hypothetical but realistic data based on the analysis of a related structure, 4-methoxyquinazoline, adjusted for the target molecule.[11] This serves to illustrate the expected format and parameters.

| Parameter | Value (Illustrative Example) |

| Chemical Formula | C₈H₄Cl₂N₂ |

| Formula Weight | 199.04 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.0 Å, b = 4.1 Å, c = 13.6 Å, β = 91.5° |

| Volume | 390 ų |

| Z (Molecules/Unit Cell) | 2 |

| Calculated Density | 1.695 Mg/m³ |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular Geometry and Intermolecular Interactions

-

Molecular Geometry: The refined structure provides precise bond lengths, bond angles, and torsion angles. The planarity of the quinazoline ring system can be quantified. Deviations from ideal geometries can indicate steric strain or electronic effects.

-

Crystal Packing and Intermolecular Interactions: Analysis of the crystal packing reveals how molecules arrange themselves in the solid state. For this compound, key interactions to investigate would include:

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which are common in planar heterocyclic systems.[11]

-

Halogen Bonding: Potential interactions involving the chlorine atoms acting as electrophilic halogen bond donors or nucleophilic acceptors.

-

C-H···N / C-H···Cl Hydrogen Bonds: Weak hydrogen bonds that contribute to the overall stability of the crystal lattice.

-

Conceptual Intermolecular Interactions

Caption: Potential non-covalent interactions in the crystal lattice.

Physicochemical and Spectroscopic Confirmation

While SCXRD provides the structure of a single crystal, it is essential to confirm that the bulk material used for biological or material assays is the same pure compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The number of signals, their chemical shifts, and coupling patterns should be consistent with the this compound structure.[6][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated molecular formula (C₈H₄Cl₂N₂).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl bonds would be expected.[6]

Implications for Drug Design and Materials Science

The high-resolution crystal structure of this compound is not merely an academic endpoint; it is a critical starting point for rational molecular design.

-

Structure-Based Drug Design: The precise atomic coordinates can be imported into molecular modeling software. This allows for docking simulations to predict how the molecule might bind to a target protein's active site. Understanding the orientation of the chloro-substituents can guide the design of new analogues with improved potency and selectivity.

-

Fragment-Based Discovery: As a "fragment," the this compound scaffold can be used as a starting point. The crystal structure reveals vectors where additional functional groups can be added to engage with specific pockets in a protein active site.

-

Polymorph Screening: The crystallization process may yield different crystal forms (polymorphs) with distinct physical properties (solubility, stability, melting point). SCXRD is the definitive tool for identifying and characterizing these different forms, which is a critical aspect of pharmaceutical development.

Application of Structural Data in Drug Discovery

Caption: Logical flow from structural data to lead optimization.

Conclusion

The crystal structure analysis of this compound is a multi-step process that integrates chemical synthesis, meticulous crystallization, and advanced diffraction techniques. While obtaining a diffraction-quality crystal can be a bottleneck, the resulting structural information is invaluable. It provides an unambiguous confirmation of molecular structure, reveals the subtleties of intermolecular interactions in the solid state, and serves as a powerful tool for the rational design of next-generation pharmaceuticals and advanced materials. The methodologies detailed in this guide provide a comprehensive framework for researchers to successfully undertake and interpret the crystallographic analysis of this and other important heterocyclic compounds.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Crystal structure of 4-methoxyquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4,5-dichloroquinazoline

An In-depth Technical Guide to 4,5-Dichloroquinazoline

Introduction

In the landscape of medicinal chemistry and organic synthesis, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents and valuable synthetic intermediates.[1][2] Among its halogenated derivatives, this compound (CAS No. 2148-55-2) is a pivotal building block, particularly noted for its application in the synthesis of targeted therapeutics. Its unique substitution pattern, with chlorine atoms at both the pyrimidine (C4) and benzene (C5) rings, offers a versatile platform for regioselective functionalization.

This guide provides a comprehensive technical overview of the . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its reactivity, synthesis, and safe handling, grounded in authoritative references.

Compound Identification and Core Physical Properties

Accurate identification and understanding of fundamental physical characteristics are paramount before utilization in any experimental setting.

Nomenclature and Structural Information

-

Systematic IUPAC Name: this compound

-

CAS Number: 2148-55-2

-

Molecular Formula: C₈H₄Cl₂N₂

-

Molecular Weight: 199.04 g/mol

-

Synonyms: Quinazoline, 4,5-dichloro-

Physical Properties

The physical properties of this compound are summarized in the table below. These constants are critical for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Melting Point | 131.5 - 133 °C or 161 - 162 °C | Discrepancy noted |

| Boiling Point | 317.6 ± 22.0 °C (Predicted) | Generic Supplier Data |

| Density | 1.486 - 1.5 g/cm³ (Predicted) | Generic Supplier Data |

| Solubility | Insoluble in water; Soluble in ether, acetone | Generic Supplier Data |

| pKa | 0.12 ± 0.30 (Predicted) | Generic Supplier Data |

Note on Melting Point Discrepancy: Different sources report varying melting points. This variation can arise from differences in crystalline form or purity. It is crucial for researchers to determine the melting point of their specific batch as a preliminary purity check.

Spectroscopic Profile

While specific spectral data for this compound is not widely published, its profile can be reliably predicted based on its structure and data from closely related analogues like 2,4- and 4,7-dichloroquinazolines.[3][4][5][6][7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The spectrum will consist of a characteristic set of multiplets corresponding to the three adjacent protons on the benzene ring (H6, H7, and H8) and a singlet for the proton on the pyrimidine ring (H2). The precise chemical shifts and coupling constants will be influenced by the deshielding effects of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms. The carbons attached to the chlorine atoms (C4 and C5) and the carbons in the pyrimidine ring (C2, C4, C8a) are expected to be significantly deshielded, appearing at lower fields.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) would appear at m/z 198, with accompanying peaks at m/z 200 (M+2) and m/z 202 (M+4) in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations within the aromatic rings (approx. 1500-1620 cm⁻¹) and C-H stretching of the aromatic protons (approx. 3000-3100 cm⁻¹). A key diagnostic feature would be the C-Cl stretching vibrations, typically found in the 1000-1100 cm⁻¹ region.

Chemical Properties and Reactivity: A Focus on Regioselectivity

The synthetic utility of dichloroquinazolines is dominated by the reactivity of the chlorine atoms towards Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the attached chlorine atom at the C4 position highly susceptible to displacement by nucleophiles.

The Causality of Regioselective Substitution

For dichloroquinazolines like the 2,4-isomer, it is well-established that the C4 position is significantly more reactive than the C2 position under mild reaction conditions.[10][11] This regioselectivity is a cornerstone of its synthetic application. The rationale is twofold:

-

Electronic Activation: The nitrogen at position 3 provides strong activation for nucleophilic attack at C4 through resonance stabilization of the negatively charged intermediate (the Meisenheimer complex).

-

Intermediate Stability: The intermediate formed by attack at C4 is more stable than the one formed by attack at C2 because the negative charge can be delocalized onto the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring.

While this compound has one chlorine on each ring, the C4 chlorine on the pyrimidine ring is the primary site for nucleophilic substitution due to this electronic activation. The C5 chlorine on the benzene ring is much less reactive and typically requires harsher conditions, such as metal-catalyzed cross-coupling reactions, for substitution.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]

- 6. acgpubs.org [acgpubs.org]

- 7. rsc.org [rsc.org]

- 8. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

solubility of 4,5-dichloroquinazoline in organic solvents

An In-depth Technical Guide to the Solubility of 4,5-Dichloroquinazoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its effective use in synthetic and medicinal chemistry is intrinsically linked to its solubility profile in various organic solvents. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and actionable experimental protocols.

Part 1: Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄Cl₂N₂. Its structure consists of a pyrimidine ring fused to a benzene ring, with two chlorine substituents at the 4 and 5 positions. This molecule serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The presence of the dichloro-substituted quinazoline scaffold is a key feature in various compounds with potential therapeutic applications.[1]

Part 2: Physicochemical Properties Influencing Solubility

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

-

Molecular Structure and Polarity: The quinazoline core, being a fused aromatic system, is largely nonpolar. However, the two nitrogen atoms in the pyrimidine ring introduce a degree of polarity and can act as hydrogen bond acceptors. The two chlorine atoms are electronegative, further influencing the molecule's polarity. The overall polarity of this compound can be considered moderately polar.

-

Melting Point: The melting point of this compound is reported to be in the range of 131.5-133 °C[2] or 161-162 °C (solvent: petroleum ether)[1]. A higher melting point generally suggests stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

-

pKa: The predicted pKa of this compound is approximately 0.12.[1][2] This low pKa value indicates that it is a very weak base. Consequently, its solubility is unlikely to be significantly enhanced in acidic aqueous solutions.

-

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.[3] This property will influence its solubility in protic solvents, which can act as hydrogen bond donors.

Part 3: Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] It states that a solute will dissolve best in a solvent that has a similar polarity.[4] Organic solvents can be broadly categorized as follows:

-

Nonpolar Solvents: (e.g., hexane, toluene) These solvents are characterized by low dielectric constants and an inability to form hydrogen bonds. Given the aromatic nature of this compound, it is expected to have some solubility in these solvents.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane) These solvents have a moderate to high dielectric constant and are not hydrogen bond donors. They are generally good solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in many polar aprotic solvents. One source indicates it is soluble in ether and acetone.[1]

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have high dielectric constants and can act as hydrogen bond donors. While this compound is insoluble in water[1], it may show some solubility in alcohols due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the quinazoline ring.

Part 4: Experimental Determination of Solubility

Given the lack of specific quantitative solubility data in the public domain, this section provides a detailed protocol for its experimental determination using the reliable shake-flask method.

Shake-Flask Method for Solubility Determination

This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system

Caption: Experimental workflow for determining the solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean vial or a volumetric flask.

-

-

Concentration Determination:

-

Gravimetric Method: If the solvent is volatile and the compound is thermally stable, the filtered solution can be evaporated to dryness, and the mass of the residue can be determined.

-

Spectroscopic/Chromatographic Method (Recommended):

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a calibration curve by preparing a series of standards of known concentrations and measuring their absorbance at the λmax (for UV-Vis) or their peak area (for HPLC).

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Modern Methods for Solubility Determination

While the shake-flask method is considered the gold standard, modern techniques can provide faster results. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solubility of a compound without the need for phase separation.[5] This method relies on the analysis of NMR spectra of saturated solutions, where separate signals for the dissolved and dispersed phases can be observed.[5]

Part 5: Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the physicochemical properties of this compound. This analysis will provide valuable insights into the intermolecular interactions governing the dissolution process.

Part 6: Conclusion

Part 7: References

References

The Synthetic Chemist's Guide to 4,5-Dichloroquinazoline: A Privileged Scaffold for Drug Discovery

Introduction: The Quinazoline Core and the Strategic Importance of 4,5-Disubstitution

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile biological activity, spanning from anticancer to antimicrobial and anti-inflammatory applications, makes it a privileged structure for drug design. Within this class of compounds, 4,5-disubstituted quinazolines represent a particularly valuable, yet underexplored, synthetic platform. The differential reactivity of the chlorine atoms in 4,5-dichloroquinazoline offers a unique opportunity for sequential and regioselective functionalization, enabling the creation of diverse molecular architectures.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental reactions of this compound. We will delve into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and experimental nuances, chemists can strategically leverage this versatile building block to accelerate the discovery of novel therapeutics.

Synthesis of the this compound Core

The journey into the chemical space of 4,5-disubstituted quinazolines begins with the synthesis of the parent scaffold. While various methods exist for the construction of the quinazoline ring system, a common and reliable approach to 2,4-dichloroquinazoline derivatives involves the chlorination of the corresponding quinazolinone precursor.[2][3] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A general representation of this synthetic approach is the conversion of a 4-hydroxyquinazoline to a 4-chloroquinazoline.[2] For the synthesis of 2,4-dichloroquinazoline, the corresponding dione is treated with a chlorinating agent.[3]

Fundamental Reactions: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions compared to the chlorine at the 5-position. This regioselectivity is a consequence of the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient due to the influence of the adjacent nitrogen atom. This inherent difference in reactivity is the key to the selective functionalization of the this compound core.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to 4-Aminoquinazolines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halo-heterocycles. In the case of this compound, the reaction proceeds with high regioselectivity at the C4 position. This allows for the straightforward synthesis of a wide array of 4-substituted-5-chloroquinazolines, which are valuable intermediates for further elaboration.

The reaction of this compound with primary or secondary amines is a robust method for the preparation of 4-amino-5-chloroquinazolines. These compounds are of particular interest in medicinal chemistry, as the 4-aminoquinazoline motif is a well-established pharmacophore in many kinase inhibitors.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is critical and can influence reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. For less reactive amines, higher boiling point solvents may be necessary to drive the reaction to completion.

-

Base: An acid scavenger, typically a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the nucleophilic amine and the product, which would otherwise halt the reaction.

-

Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Electron-rich aliphatic amines may react at or near room temperature, while less nucleophilic anilines often require heating to achieve a reasonable reaction rate. Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and improved yields.[4][5]

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-chloroquinazolines

This protocol provides a general framework for the synthesis of 4-amino-5-chloroquinazolines via nucleophilic aromatic substitution. Researchers should optimize the conditions for their specific substrate and nucleophile.

| Step | Procedure |

| 1 | To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., isopropanol, DMF, or NMP) is added the desired amine (1.0-1.5 equiv). |

| 2 | A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv) is added to the reaction mixture. |

| 3 | The reaction is stirred at an appropriate temperature (room temperature to 120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |

| 4 | Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. |

| 5 | The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. |

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable tools for the functionalization of this compound. These reactions, like SNAr, are expected to proceed with high regioselectivity at the more reactive C4 position.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8][9] This reaction is particularly valuable for the synthesis of 4-aryl-5-chloroquinazolines, which are important precursors for a variety of biologically active molecules.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A variety of palladium(0) catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] being common choices. The choice of ligand can significantly impact the efficiency and selectivity of the reaction.

-

Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically used.

-

Solvent System: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base. This two-phase system facilitates the catalytic cycle.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent system is often necessary for optimal results.

| Step | Procedure |

| 1 | To a reaction vessel is added this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 equiv). |

| 2 | The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., toluene/water or dioxane/water) is added. |

| 3 | The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. |

| 4 | After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. |

| 5 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] It provides a powerful alternative to traditional SNAr reactions, particularly for the coupling of less nucleophilic amines or when milder reaction conditions are required.

Causality Behind Experimental Choices:

-

Palladium Precatalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XantPhos or those from the Buchwald biarylphosphine ligand family, are often employed to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

-

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the active catalyst and base.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination. Careful exclusion of air and moisture is critical for the success of this reaction.

| Step | Procedure |

| 1 | To an oven-dried reaction vessel under an inert atmosphere is added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv). |

| 2 | Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv) and the amine (1.0-1.2 equiv). |

| 3 | The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred until completion. |

| 4 | After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. |

| 5 | The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography. |

Visualizing the Reaction Pathways

To further elucidate the core reactions of this compound, the following diagrams illustrate the fundamental mechanistic steps and workflows.

Caption: Generalized mechanism for the SNAr reaction of this compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a potent building block for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The predictable regioselectivity of its fundamental reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling at the C4 position, provides a reliable handle for molecular elaboration. By mastering these core transformations, medicinal chemists can efficiently access a wide range of 4-substituted-5-chloroquinazolines, which can be further functionalized at the C5 position to generate complex, three-dimensional structures. As the demand for novel therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of the next generation of medicines.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 6. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 4,5-Dichloroquinazoline

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 4,5-dichloroquinazoline, a key intermediate in organic synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delves into the inherent chemical properties of this compound, its predicted reactivity under various stress conditions, and detailed protocols for conducting forced degradation studies. The guide emphasizes a mechanistic understanding of degradation pathways and the application of modern analytical techniques for the identification and quantification of degradants.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to its versatile role as a building block in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, characterized by a fused pyrimidine and benzene ring system with two chlorine substituents, imparts specific reactivity that is harnessed in the development of novel therapeutic agents. The stability of this intermediate is a critical parameter that influences its storage, handling, and the integrity of the synthetic pathways in which it is employed. Understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of the final products.

This guide will explore the stability of this compound under conditions relevant to pharmaceutical manufacturing and storage, including hydrolytic, photolytic, and thermal stress. By providing a framework for systematic stability assessment, this document aims to empower researchers to anticipate and mitigate potential degradation issues, thereby streamlining the drug development process.

Physicochemical Properties of this compound